Technical Monograph: 4,5,6-Trifluoro-1H-indole
Technical Monograph: 4,5,6-Trifluoro-1H-indole
This guide serves as an advanced technical resource for the chemical properties, synthesis, and medicinal chemistry applications of 4,5,6-trifluoro-1H-indole .[1][2] It is designed for research scientists and process chemists requiring actionable data and rigorous mechanistic insight.
CAS: 884494-65-9 | Molecular Formula: C
Physicochemical Profile & Electronic Structure
The introduction of three fluorine atoms onto the benzenoid ring of the indole scaffold fundamentally alters its electronic landscape compared to the parent indole. This "fluorine effect" is not merely additive but synergistic, influencing pKa, lipophilicity, and metabolic stability.
Electronic Descriptors
-
Inductive Effect (-I): The fluorine atoms at positions 4, 5, and 6 exert a strong electron-withdrawing inductive effect.[1][2] This significantly depletes electron density from the benzene ring and, by extension, the pyrrole nitrogen.
-
Acidity (NH): While unsubstituted indole has a pKa of ~16.2 (DMSO) or ~21 (H
O), the 4,5,6-trifluoro motif stabilizes the conjugate base (indolyl anion) through inductive withdrawal.[1]-
Estimated pKa: ~13.5–14.5 (DMSO).
-
Implication: The N-H proton is more acidic, allowing deprotonation by weaker bases (e.g., K
CO in DMF) compared to standard indoles requiring NaH.
-
-
Lipophilicity (LogP): Fluorination typically increases lipophilicity by reducing the polarizability of the molecule and increasing hydrophobicity.
-
Predicted LogP: ~2.8–3.1 (vs. 2.14 for indole).
-
Implication: Enhanced membrane permeability but potentially lower aqueous solubility.
-
Summary of Properties
| Property | Value / Description | Context |
| Appearance | Off-white to pale brown solid | Light sensitive; oxidizes slowly in air.[1][2] |
| Melting Point | 60–65 °C (Predicted) | Lower than highly symmetric isomers due to dipole packing.[1][2] |
| H-Bond Donors | 1 (NH) | More acidic than typical indoles.[1][2] |
| H-Bond Acceptors | 3 (F) + 1 (N lone pair) | Fluorines act as weak acceptors.[1][2] |
| Dipole Moment | High | Directed away from the N-H vector due to F atoms.[1][2] |
Synthetic Pathways
The synthesis of 4,5,6-trifluoroindole is non-trivial due to the specific substitution pattern.[1] The Leimgruber-Batcho indole synthesis is the most robust route, avoiding the regioselectivity issues often seen with Fischer indole synthesis for this substitution pattern.[1][2]
Primary Route: Leimgruber-Batcho Synthesis
This method utilizes 2-methyl-3,4,5-trifluoronitrobenzene as the critical precursor.[1][2] It proceeds via the formation of an enamine followed by reductive cyclization.
Mechanism & Protocol Logic:
-
Enamine Formation: The acidity of the benzylic methyl protons is enhanced by the ortho-nitro group and the electron-deficient ring (due to fluorines).[1][2] This allows condensation with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) without harsh bases.[1][2]
-
Reductive Cyclization: The nitro group is reduced to an amine, which spontaneously attacks the enamine double bond to close the pyrrole ring.
Experimental Protocol
-
-
Charge a reaction vessel with 2-methyl-3,4,5-trifluoronitrobenzene (1.0 eq) and DMF-DMA (1.5 eq) in anhydrous DMF.
-
Heat to 110°C for 12–16 hours under N
. The solution turns deep red (formation of trans- -dimethylamino-2-nitrostyrene derivative).[1][2] -
Concentrate under reduced pressure to remove excess DMF-DMA.[1][2]
-
-
Step 2: Cyclization
-
Dissolve the crude red oil in MeOH/THF (1:1).
-
Add Raney Nickel (10 wt%) or 10% Pd/C (catalytic).
-
Stir under H
atmosphere (balloon pressure) or use hydrazine hydrate as a hydrogen transfer agent at 50°C. -
Critical Endpoint: Monitor disappearance of the red color (enamine) and appearance of the fluorescent indole spot on TLC.
-
Filter catalyst, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
-
Visualization of Synthesis Pathway
Caption: The Leimgruber-Batcho pathway leverages the acidity of the benzylic methyl group, enhanced by the fluorine substituents.[1][2]
Reactivity & Functionalization
The 4,5,6-trifluoro substitution pattern dictates specific reactivity profiles, distinct from non-fluorinated indoles.[1][2]
Electrophilic Aromatic Substitution (EAS)
The benzene ring is severely deactivated by the three fluorine atoms. Consequently, EAS reactions occur almost exclusively at the C3 position of the pyrrole ring, which retains the highest electron density.
-
Vilsmeier-Haack Formylation: Reacts cleanly at C3 to give the 3-carbaldehyde.[1][2]
-
Halogenation: NIS or NBS will selectively halogenate C3.[2]
-
Note: Attempting EAS on the benzene ring (e.g., C7) is extremely difficult and requires forcing conditions or directing groups.
N-Alkylation & Arylation
Due to the enhanced acidity of the N-H bond (pKa ~14), N-functionalization is facile.[1][2]
-
Base Selection: Weaker bases like Cs
CO or K CO in MeCN or DMF are sufficient.[2] Strong bases (NaH) are effective but less selective if other sensitive groups are present. -
Mechanism: The resultant indolyl anion is stabilized by the electron-withdrawing ring, making it a "harder" nucleophile, favoring N-alkylation over C3-alkylation.[1][2]
C2-Lithiation (Directed Metalation)
To functionalize the C2 position, Lithium-Halogen Exchange or Directed Ortho Metalation (DoM) is required.[1][2]
-
Protocol: Protect Nitrogen (e.g., N-Boc or N-SEM).[1][2] Treat with
-BuLi or LDA at -78°C. The C2 proton is the most acidic carbon proton.[1][2] -
Fluorine Sensitivity: Caution: Ortho-lithiation adjacent to fluorine atoms can lead to benzyne formation (elimination of LiF).[1][2] However, in 4,5,6-trifluoroindole, C2 is not adjacent to a fluorine (F is at C4).[1][2] Therefore, C2 lithiation is stable. C7 lithiation is risky due to the adjacent C6-Fluorine.[1][2]
Medicinal Chemistry Applications
In drug discovery, 4,5,6-trifluoroindole is a high-value scaffold used for "Fluorine Scanning" and metabolic optimization.[1][2]
Metabolic Blocking
The positions 4, 5, and 6 on the indole ring are primary sites for metabolic oxidation by Cytochrome P450 enzymes (hydroxylation).
-
Strategy: Replacing Hydrogens with Fluorines at these positions blocks the formation of toxic epoxide intermediates and catechol metabolites.
-
Outcome: Increases the half-life (
) and metabolic stability of the drug candidate.[1][2]
Bioisosterism
The trifluoro-motif mimics the steric bulk of larger groups while altering electrostatics.[1][2]
-
Binding Affinity: The electron-deficient
-system can engage in stronger -stacking interactions with electron-rich residues (e.g., Tryptophan, Phenylalanine) in the target protein binding pocket.[1][2] -
Polarity: The C-F bonds can engage in orthogonal multipolar interactions with backbone amides.
References
-
PubChem Compound Summary. (2025). 4,5,6-trifluoro-1H-indole (CID 11672738).[1][2] National Center for Biotechnology Information. Link[1][2]
-
Bartoli, G., et al. (1989).[4] Reaction of nitroarenes with Grignard reagents: A general method for the synthesis of indoles.[5]Journal of Organic Chemistry. (Foundational reference for nitroarene-to-indole conversion).
-
Muzalevskiy, V. M., et al. (2018). Synthesis and fungicidal activity of new 4-hydroxy-6-trifluoromethyl-2-phenylindoles.[1][2]Mendeleev Communications. (Discusses fluorine effects on indole acidity and bioactivity). Link
-
Gribble, G. W. (2014).[6] Indole Ring Synthesis: From Natural Products to Drug Discovery.Science of Synthesis. (Authoritative text on Leimgruber-Batcho and Bartoli mechanisms).
-
ChemicalBook. (2025).[7] Product List: Fluorinated Indoles. (Vendor confirmation of CAS and availability).[3] Link
Sources
- 1. 247564-63-2|4,5-Difluoro-1H-indole|BLD Pharm [bldpharm.com]
- 2. 199526-97-1|4,6-Difluoroindole|BLD Pharm [bldpharm.com]
- 3. 4,5,6-trifluoro-1H-indole | C8H4F3N | CID 11672738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Applications of Bartoli indole synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
